

In-Depth Technical Guide: Lightfastness and Weather Resistance of Pigment Yellow 151

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness and weather resistance properties of C.I. **Pigment Yellow 151**, a high-performance benzimidazolone pigment. This document consolidates key performance data, details standardized experimental methodologies for its evaluation, and explores its chemical stability under light and atmospheric exposure.

Introduction to Pigment Yellow 151

Pigment Yellow 151 (CAS No. 31837-42-0; C.I. No. 13980) is a synthetic organic pigment belonging to the benzimidazolone class.^[1] It is characterized by a clean, greenish-yellow shade.^[2] Its molecular structure, featuring a stable benzimidazolone group, imparts excellent durability, making it a preferred choice for demanding applications such as automotive coatings, industrial finishes, high-grade plastics, and specialized printing inks.^{[3][4]} Understanding its resilience to photodegradation and weathering is critical for ensuring the long-term color stability and performance of materials in which it is incorporated.

Quantitative Performance Data

The lightfastness and weather resistance of **Pigment Yellow 151** are typically evaluated using standardized rating systems. Lightfastness is often assessed on the Blue Wool Scale, where a rating of 8 signifies excellent lightfastness and 1 indicates poor performance. Weather

resistance is commonly rated on a 1-5 grey scale after a specified duration of exposure. The following tables summarize performance data from various industry sources.

Table 1: Lightfastness and Heat Stability of Pigment Yellow 151

Property	Rating/Value	Test Conditions/Notes
Lightfastness (Full Shade)	7-8	ISO 105-B02
Lightfastness (Tint)	6-7	-
Heat Stability	200-280°C	Varies with the polymer system (e.g., 260°C in HDPE for 5 minutes)[3][5]

Table 2: Weather Resistance of Pigment Yellow 151

Exposure Duration	Grey Scale Rating (Full Shade)	Grey Scale Rating (Tint)	Test Conditions
1 Year (Florida)	5	4 (with TiO ₂)	Alkyd melamine resin system[5]
12 Months (Belgium)	5	-	Alkyd/melamine stoving system
-	4-5	-	General rating

Table 3: Chemical and Physical Properties of Pigment Yellow 151

Property	Value	Unit
Density	~1.6	g/cm ³
Oil Absorption	45-55	g/100g
Specific Surface Area	~23	m ² /g
Acid Resistance	5	(Scale 1-5)
Alkali Resistance	5	(Scale 1-5)

Experimental Protocols

The evaluation of lightfastness and weather resistance of pigments is governed by standardized testing methodologies. The most relevant standards for **Pigment Yellow 151** are ASTM D4303 for lightfastness and ISO 16474-2 for artificial weathering.

Lightfastness Testing (ASTM D4303)

ASTM D4303 provides standard test methods for the lightfastness of colorants used in artists' materials, which are also applicable to industrial pigments.^{[6][7]} The methods are designed to simulate the color changes that occur over time with indoor light exposure.^{[8][9]}

Objective: To determine the resistance of **Pigment Yellow 151** to color change upon exposure to a controlled light source simulating indoor conditions.

Methodology Overview:

- Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied uniformly to a substrate.
- Initial Color Measurement: The initial color of the specimen is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.^[8]
- Exposure: A portion of the specimen is exposed to a light source under specified conditions, while another portion is masked as a control. Common exposure methods include:
 - Method A: Natural daylight filtered through window glass.

- Method C: Xenon-arc lamp irradiance simulating daylight filtered through window glass.[[7](#)][[10](#)]
- Exposure Conditions (Method C - Xenon Arc):
 - Irradiance Level: Typically 0.35 W/m²/nm at 340 nm.[[7](#)]
 - Relative Humidity: 55 ± 5%. [[7](#)]
 - Black Panel Temperature: Maintained at a specified temperature.
 - Total Radiant Exposure: Often 1260 MJ/m². [[7](#)]
- Final Color Measurement: After the designated exposure period, the color of the exposed portion is re-measured.
- Color Difference Calculation: The color difference (ΔE^{ab}) between the initial and final measurements is calculated using the CIE 1976 Lab color difference equation.[[10](#)]
- Lightfastness Classification: The pigment is assigned to a lightfastness category based on the calculated ΔE^{*ab} value.

Artificial Weathering Testing (ISO 16474-2)

ISO 16474-2 specifies methods for exposing specimens to a xenon-arc lamp in the presence of moisture to simulate the effects of outdoor weathering.[[11](#)][[12](#)][[13](#)]

Objective: To evaluate the resistance of **Pigment Yellow 151** to degradation under simulated outdoor weathering conditions, including sunlight and moisture.

Methodology Overview:

- Specimen Preparation: The pigment is incorporated into the desired application medium (e.g., a coating or plastic plaque) and prepared according to standard procedures.
- Exposure Apparatus: A xenon-arc test chamber equipped with appropriate filters to simulate natural sunlight is used.

- **Exposure Cycles:** The specimens are subjected to alternating cycles of light and moisture (water spray or condensation). A common cycle (Method A) includes:
 - 102 minutes of light exposure (dry).
 - 18 minutes of light exposure with water spray.[11]
- **Exposure Conditions:**
 - Irradiance: 60 W/m² in the 300-400 nm range.[11]
 - Black Standard Temperature: Controlled during the light-only phase.
 - Relative Humidity: Controlled during the light-only phase.
- **Evaluation:** At specified intervals, the specimens are removed and evaluated for changes in color, gloss, and physical integrity. Color change is assessed using the grey scale (ISO 105-A02).

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for testing the lightfastness and weather resistance of **Pigment Yellow 151**.

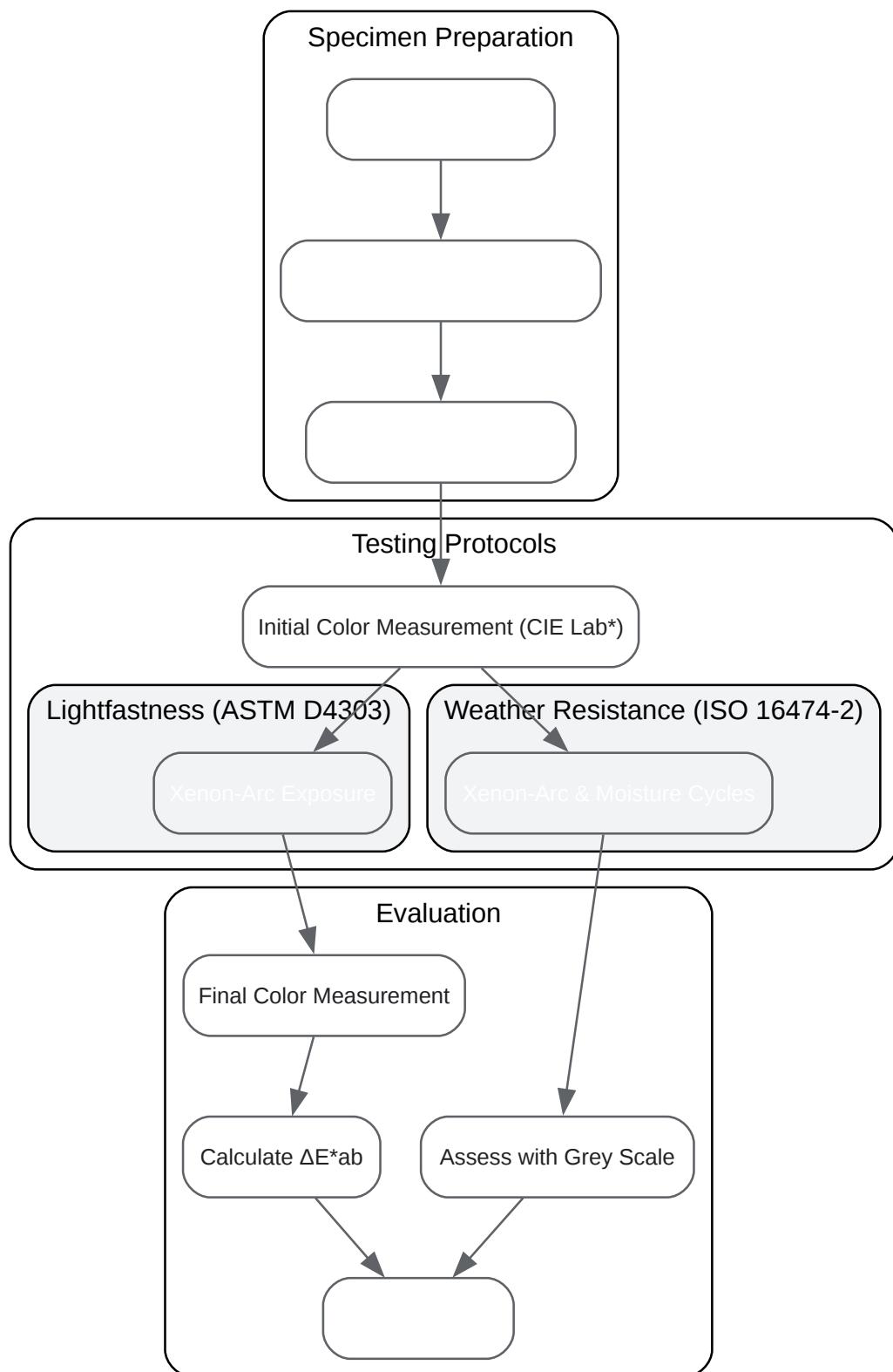

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for lightfastness and weather resistance testing.

Proposed Photodegradation Pathway

While specific degradation pathways for **Pigment Yellow 151** are not extensively detailed in publicly available literature, a plausible mechanism can be proposed based on the known photochemistry of azo dyes and the stability of the benzimidazolone moiety. The primary routes of degradation are likely to involve the azo linkage, which is the chromophore. The benzimidazolone ring itself is known for its high stability.

The degradation is likely initiated by the absorption of UV radiation, leading to the formation of excited states and reactive oxygen species.

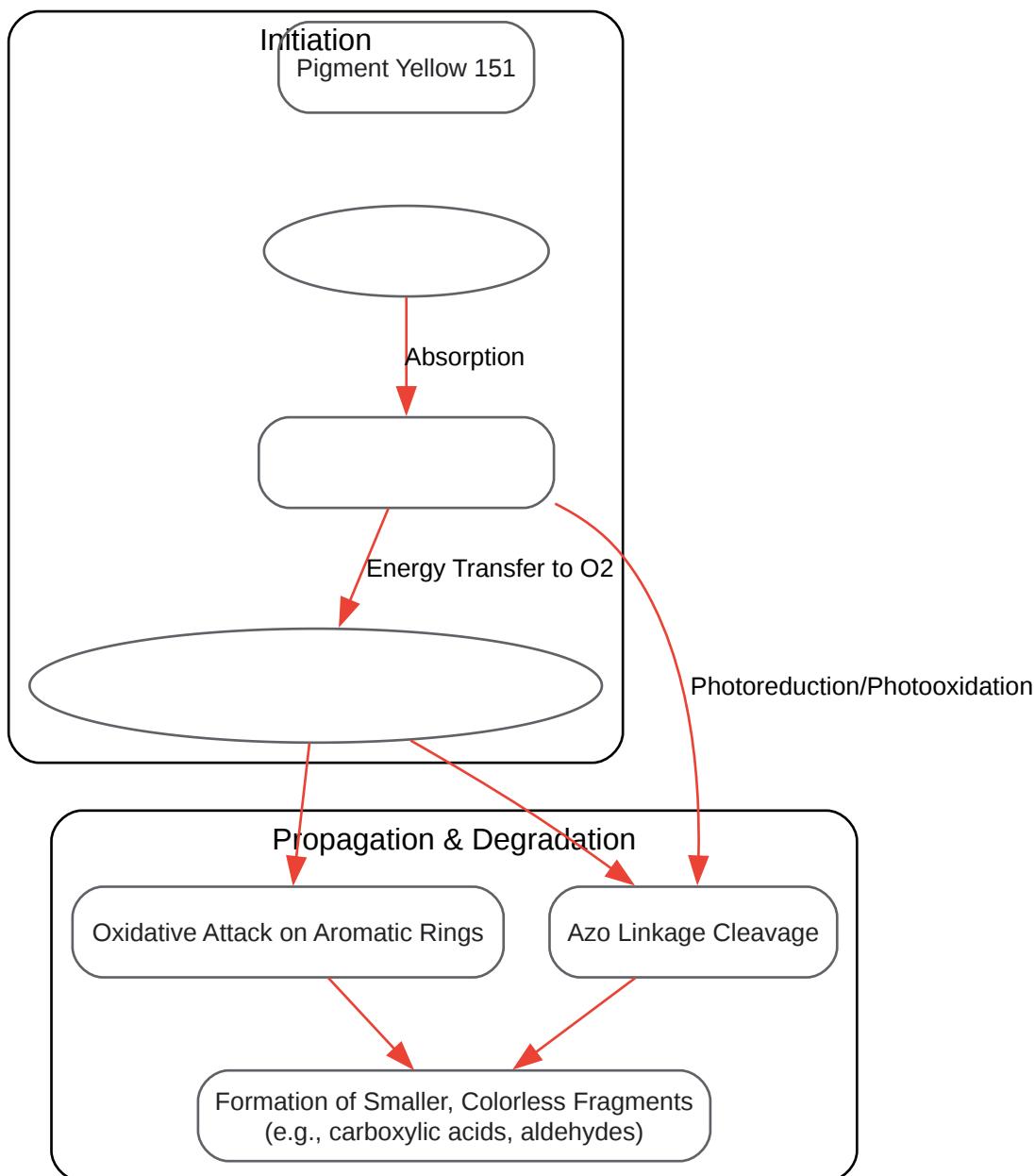

[Click to download full resolution via product page](#)

Fig. 2: Proposed photodegradation pathway for **Pigment Yellow 151**.

Conclusion

Pigment Yellow 151 demonstrates exceptional lightfastness and good weather resistance, making it a highly reliable colorant for durable applications. Its performance is attributed to the inherent stability of its benzimidazolone chemical structure. Standardized testing according to ASTM and ISO protocols is essential for verifying its performance characteristics in specific

formulations. While the precise degradation mechanism is complex, it is understood to primarily involve the breakdown of the azo chromophore under UV exposure and in the presence of atmospheric elements, leading to a loss of color. For critical applications, it is recommended that the pigment be tested within the specific end-use system to confirm its long-term stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Yellow 151 [dyestuffintermediates.com]
- 2. zeyachem.net [zeyachem.net]
- 3. PIGMENT YELLOW 151 - Ataman Kimya [atamanchemicals.com]
- 4. Pigment yellow 151|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 5. Pigment Yellow 151 - SY Chemical Co., Ltd. [sypigment.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. micomlab.com [micomlab.com]
- 8. measurecolour.com.my [measurecolour.com.my]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ISO 16474-2 | Q-Lab [q-lab.com]
- 12. ISO 16474-2 Testing of paints - Large Xenon Test Chamber [sonacme.com]
- 13. intertekinform.com [intertekinform.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Lightfastness and Weather Resistance of Pigment Yellow 151]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582919#lightfastness-and-weather-resistance-of-pigment-yellow-151>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com